2-(4-acetylpiperazin-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Overview
Description
2-(4-acetylpiperazin-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AEA, and it has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
AEA interacts with the endocannabinoid system by binding to the CB1 receptor, which is found primarily in the brain and central nervous system. This binding leads to the activation of a variety of signaling pathways, which ultimately result in the biochemical and physiological effects observed with AEA.
Biochemical and Physiological Effects
AEA has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. AEA has also been found to have analgesic properties, which make it a potential candidate for the treatment of pain. Additionally, AEA has been found to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
AEA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been extensively studied, which means that there is a significant amount of existing research on its properties and potential applications. However, there are also limitations to the use of AEA in lab experiments. For example, it has a relatively short half-life, which means that it may not be suitable for long-term experiments. Additionally, AEA has a relatively low affinity for the CB1 receptor, which means that it may not be as effective as other compounds that have a higher affinity.
Future Directions
There are several future directions for research on AEA. One potential area of research is the development of analogs of AEA that have a higher affinity for the CB1 receptor. Another potential area of research is the investigation of the potential therapeutic applications of AEA in the treatment of inflammatory and neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of AEA and its interactions with the endocannabinoid system.
Scientific Research Applications
AEA has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. AEA has been shown to interact with the endocannabinoid system, which is involved in regulating a variety of physiological processes such as pain, inflammation, and mood.
properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-5-20-12(3)15(11(2)17-20)16-14(22)10-18-6-8-19(9-7-18)13(4)21/h5-10H2,1-4H3,(H,16,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEZUFRRJRESMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)CN2CCN(CC2)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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